In-Depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene: Synthesis and Characterization
In-Depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Hexakis(2,2-difluoroethoxy)phosphazene, a halogenated cyclophosphazene with potential applications in various scientific fields, including materials science and as a reference standard. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.
Chemical Properties and Structure
Hexakis(2,2-difluoroethoxy)phosphazene is a white solid organic compound. The core of the molecule is a phosphazene ring, a six-membered heterocycle consisting of alternating phosphorus and nitrogen atoms. Each phosphorus atom is bonded to two 2,2-difluoroethoxy side chains.
| Property | Value |
| Molecular Formula | C₁₂H₁₈F₁₂N₃O₆P₃ |
| Molecular Weight | 621.19 g/mol |
| CAS Number | 186817-57-2 |
| Appearance | White Solid |
| Synonyms | 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine |
Synthesis
The synthesis of Hexakis(2,2-difluoroethoxy)phosphazene is typically achieved through the nucleophilic substitution of the chlorine atoms on hexachlorocyclotriphosphazene with the sodium salt of 2,2-difluoroethanol. The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF).
Synthesis Workflow
Synthesis workflow for Hexakis(2,2-difluoroethoxy)phosphazene.
Experimental Protocol
Materials:
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Hexachlorocyclotriphosphazene ((NPCl₂)₃)
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2,2-Difluoroethanol (CHF₂CH₂OH)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Preparation of Sodium 2,2-difluoroethoxide:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet, a suspension of sodium hydride in anhydrous THF is prepared under an inert atmosphere.
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2,2-Difluoroethanol is added dropwise to the stirred suspension at 0 °C (ice bath).
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The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2,2-difluoroethoxide.
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Substitution Reaction:
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In a separate flame-dried flask under an inert atmosphere, hexachlorocyclotriphosphazene is dissolved in anhydrous THF.
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The freshly prepared solution of sodium 2,2-difluoroethoxide is then slowly added to the hexachlorocyclotriphosphazene solution at 0 °C.
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The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete substitution. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
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Work-up and Purification:
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After completion of the reaction, the solvent is removed under reduced pressure.
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The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove sodium chloride and any unreacted sodium 2,2-difluoroethoxide.
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The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
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Characterization
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized Hexakis(2,2-difluoroethoxy)phosphazene.
Characterization Workflow
Characterization workflow for Hexakis(2,2-difluoroethoxy)phosphazene.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ³¹P | CDCl₃ | ~ 8-10 | Singlet | - | P-N ring |
| ¹H | CDCl₃ | ~ 5.9 | Triplet of Triplets | JH-F ≈ 54, JH-H ≈ 3 | -CHF₂ |
| ~ 4.3 | Triplet of Doublets | JH-P ≈ 9, JH-H ≈ 3 | -OCH₂- | ||
| ¹³C | CDCl₃ | ~ 113 | Triplet | JC-F ≈ 240 | -CHF₂ |
| ~ 67 | Triplet | JC-P ≈ 8 | -OCH₂- | ||
| ¹⁹F | CDCl₃ | ~ -124 | Doublet of Triplets | JF-H ≈ 54, JF-H ≈ 4 | -CHF₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2900-3000 | Medium | C-H stretching |
| ~ 1200-1300 | Strong | P=N stretching (asymmetric) |
| ~ 1000-1100 | Strong | C-F stretching, P-O-C stretching |
| ~ 800-900 | Strong | P-N stretching (symmetric) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 622.03 | [M+H]⁺ (Calculated: 622.0295) |
| 539.05 | [M - OCH₂CHF₂]⁺ |
Thermal Analysis
Thermogravimetric Analysis (TGA)
| Onset Decomposition Temperature (°C) | Maximum Decomposition Temperature (°C) | Residue at 800 °C (%) |
| > 300 | ~ 350-400 | > 30 |
Differential Scanning Calorimetry (DSC)
| Transition | Temperature (°C) |
| Melting Point | ~ 41-42 |
Applications
Hexakis(2,2-difluoroethoxy)phosphazene is utilized in several research and development areas:
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Mass Spectrometry Calibration: Due to its high molecular weight and distinct fragmentation pattern, it serves as a reliable calibration standard in mass spectrometry.[1]
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Ion Trap Studies: It can be employed as an ion source in the investigation of ion traps.
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Materials Science: As a precursor or additive, its fluorine content and phosphazene core can impart desirable properties such as flame retardancy, thermal stability, and hydrophobicity to polymers and other materials.
Safety and Handling
Hexakis(2,2-difluoroethoxy)phosphazene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the synthesis and characterization of Hexakis(2,2-difluoroethoxy)phosphazene. The detailed protocols and compiled data are intended to support researchers in their scientific endeavors with this compound.
